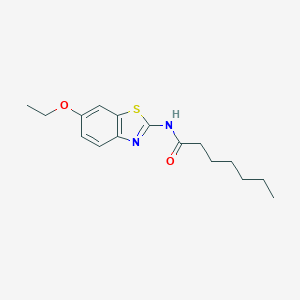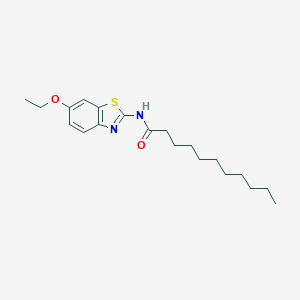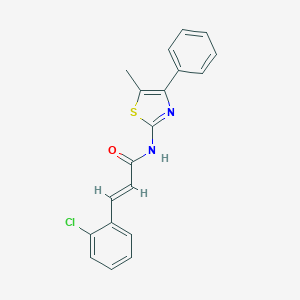![molecular formula C25H20N2O4 B443076 methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B443076.png)
methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C25H20N2O4 and a molecular weight of 412.4373 . This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a methoxyphenyl group, which is a phenyl ring substituted with a methoxy group. The combination of these structural elements imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction conditions to achieve higher efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Aplicaciones Científicas De Investigación
methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in certain cancer cells. Additionally, the methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
methyl 2-({[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}amino)benzoate can be compared with other quinoline derivatives and methoxyphenyl compounds. Similar compounds include:
Quinoline: A simpler structure with a wide range of biological activities.
Methoxyphenyl derivatives: Compounds like 4-methoxyphenylamine, which have different substitution patterns but similar functional groups.
The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C25H20N2O4 |
|---|---|
Peso molecular |
412.4g/mol |
Nombre IUPAC |
methyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H20N2O4/c1-30-17-9-7-8-16(14-17)23-15-20(18-10-3-5-12-21(18)26-23)24(28)27-22-13-6-4-11-19(22)25(29)31-2/h3-15H,1-2H3,(H,27,28) |
Clave InChI |
XRXRCMHNSUTHDL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B442993.png)
![N-[1-(1-adamantyl)ethyl]-4-(mesitylcarbonyl)benzamide](/img/structure/B442994.png)
![1-[(5-methyl-3-thienyl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B442995.png)
![N-cycloheptyl-3-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B442998.png)

![2-(4-fluorophenyl)-4-[(4-methyl-1-naphthyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B443003.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B443005.png)



![Methyl 2-{[2-({[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443012.png)
![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B443014.png)
![3,4,5-triethoxy-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B443016.png)
![2-methoxy-5-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-methylpropanoate](/img/structure/B443018.png)
